

Benzamide-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: *Benzamide-d5*

Cat. No.: *B15561061*

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In-Depth Technical Guide: Benzamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Benzamide-d5**, a deuterated analog of benzamide. It is intended for professionals in research and drug development who utilize stable isotope-labeled compounds in their work. This document covers the fundamental physicochemical properties, a detailed experimental protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS), and relevant biochemical pathways.

Data Presentation

The quantitative data for **Benzamide-d5** and its non-deuterated counterpart, Benzamide, are summarized in the table below for easy comparison.

Property	Benzamide-d5	Benzamide
CAS Number	1235489-47-0[1]	55-21-0
Molecular Formula	C ₇ D ₅ H ₂ NO	C ₇ H ₇ NO
Molecular Weight	126.1674 g/mol [2]	121.14 g/mol
Isotopic Purity	Typically ≥98 atom % D	Not Applicable
Chemical Purity	Typically ≥98%	Not Applicable

Core Applications in Research

Benzamide-d5 is primarily utilized as an internal standard in bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

- **Correction for Matrix Effects:** It effectively compensates for the suppression or enhancement of the analyte signal caused by co-eluting matrix components.
- **Improved Accuracy and Precision:** By mimicking the behavior of the analyte during sample preparation, chromatography, and ionization, it leads to more reliable and reproducible quantification.
- **Reduced Method Variability:** It accounts for variations in extraction recovery, injection volume, and instrument response.

Deuterated standards like **Benzamide-d5** are particularly valuable in pharmacokinetic and metabolic studies of drugs that contain a benzamide moiety. The deuterium substitution provides a mass shift that allows for its distinction from the unlabeled analyte by the mass spectrometer, while its chemical properties remain nearly identical.

Experimental Protocols

Protocol: Use of **Benzamide-d5** as an Internal Standard in LC-MS/MS for the Quantification of a Benzamide-

Containing Analyte in Human Plasma

This protocol outlines a general procedure for the use of **Benzamide-d5** as an internal standard for the quantitative analysis of a hypothetical benzamide-containing drug in human plasma.

1. Materials and Reagents:

- Analyte of interest (benzamide-containing drug)
- **Benzamide-d5** (Internal Standard, IS)
- Control human plasma (with anticoagulant, e.g., K₂EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Preparation of Stock and Working Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Benzamide-d5** in methanol.
- Analyte Working Solutions (for calibration curve and quality controls): Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions at various concentrations.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

- To 50 μL of plasma sample (calibration standard, quality control, or unknown sample), add 150 μL of the protein precipitation solvent containing the internal standard (**Benzamide-d5** at a final concentration of 100 ng/mL).
- Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative Example):

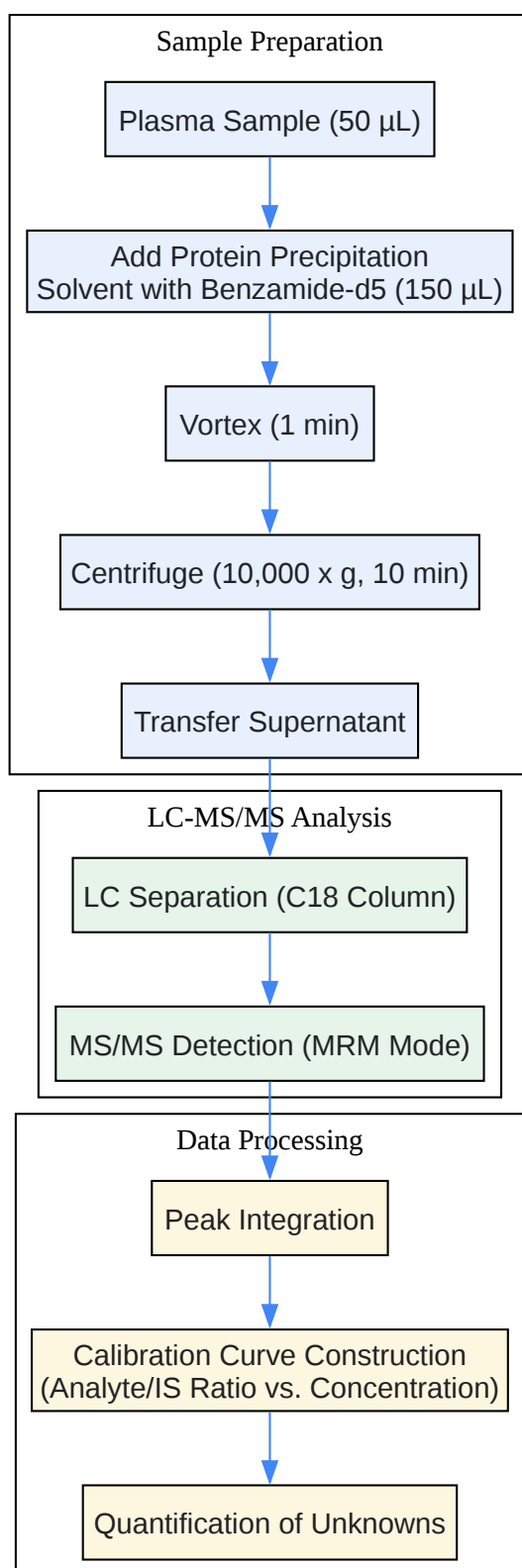
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Analyte: Determine the precursor to product ion transition (e.g., $[\text{M}+\text{H}]^+ \rightarrow \text{fragment ion}$).

- **Benzamide-d5** (IS): Determine the precursor to product ion transition (e.g., m/z 127.1 → fragment ion). The precursor ion will be shifted by +5 Da compared to unlabeled benzamide.
- Optimize collision energy and other MS parameters for both the analyte and the internal standard.

5. Data Analysis:

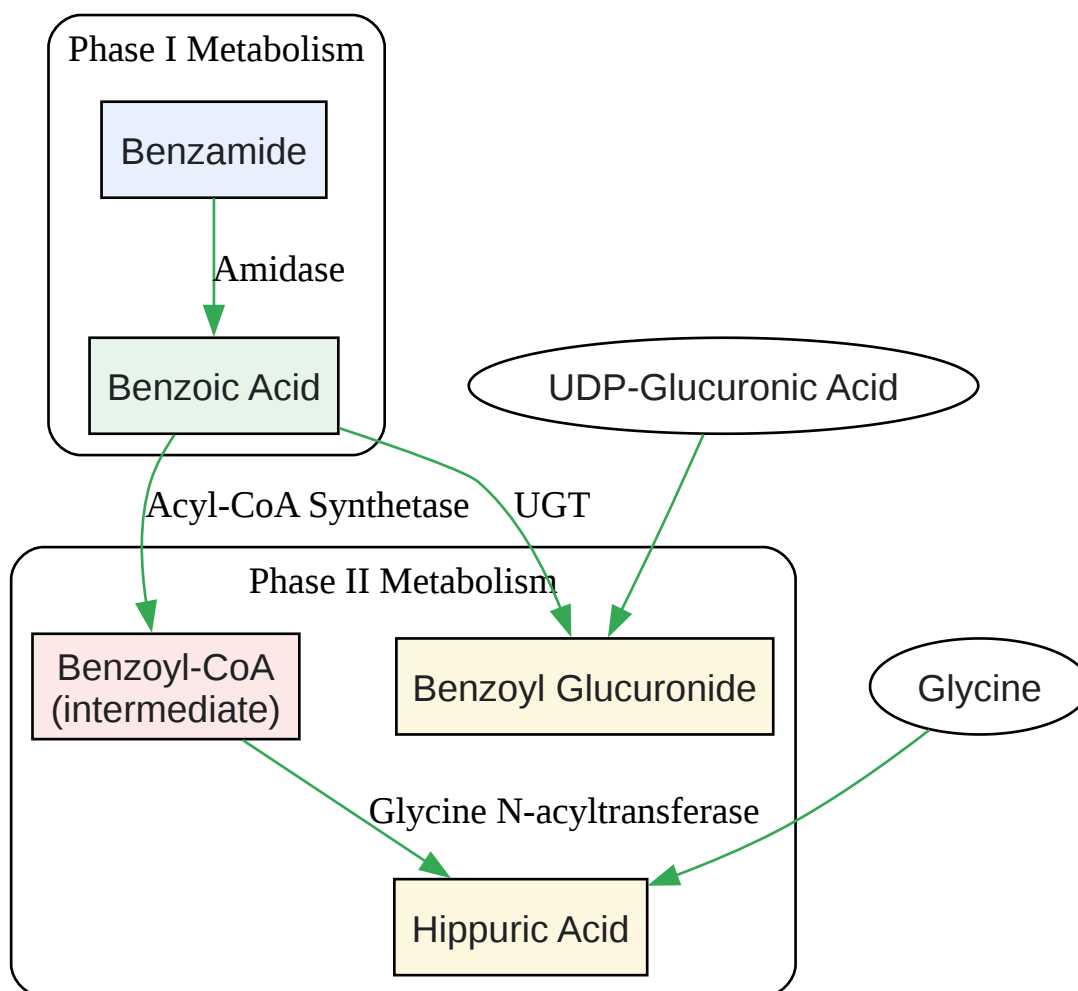
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (**Benzamide-d5**) against the nominal concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Quantify the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations



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Caption: Experimental workflow for bioanalytical quantification using **Benzamide-d5**.



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Caption: Metabolic pathway of Benzamide.

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References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
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